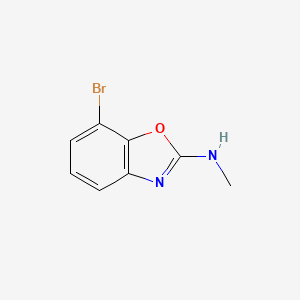![molecular formula C9H10N2O2 B13467431 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a unique scaffold for various chemical and biological studies.
准备方法
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
化学反应分析
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include hydrazine monohydrate, sodium hydride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .
相似化合物的比较
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine: This compound has a similar structure but includes a pyrazole ring instead of a pyrrole ring.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused to a pyrazine ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
1,3-dimethyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-11(2)6-3-7(12)10-9(13)8(5)6/h4H,3H2,1-2H3,(H,10,12,13) |
InChI 键 |
BWMPLNNEMXGVSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=C1C(=O)NC(=O)C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


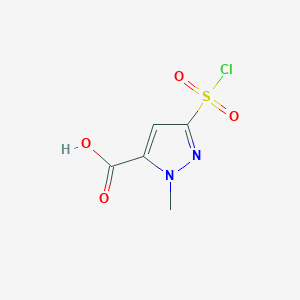
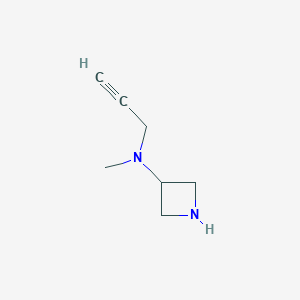
![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)
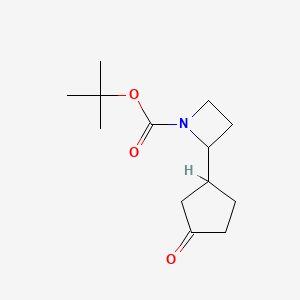

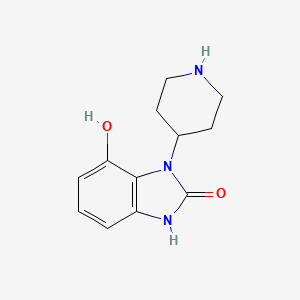

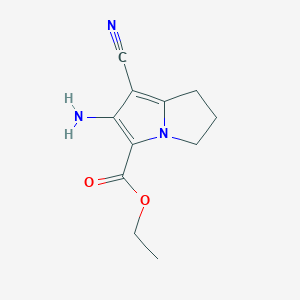
![7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
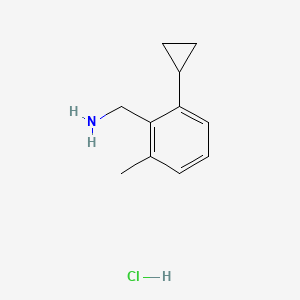
![Ethyl 7-[(2-fluoro-4-iodophenyl)amino]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13467409.png)
![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
